REACTION_CXSMILES
|
[NH:1]=[C:2]([NH:4][NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[CH3:3]>C(Cl)(Cl)Cl>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]2[N:1]=[C:2]([CH3:3])[NH:4][N:5]=2)=[CH:8][CH:9]=1
|
Name
|
4-methoxy-benzoic acid N′-(1-imino-ethyl)-hydrazide
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
N=C(C)NNC(C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solidified melt
|
Type
|
EXTRACTION
|
Details
|
repeatedly extracted with aqueous sodium hydroxide solution
|
Type
|
WASH
|
Details
|
washed with chloroform
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
adjusted to an acid pH by the addition of glacial acetic acid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating in chloroform
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated down
|
Type
|
FILTRATION
|
Details
|
the residue is filtered
|
Type
|
WASH
|
Details
|
The solid is washed with chloroform and diethyl ether
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1=NNC(=N1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |